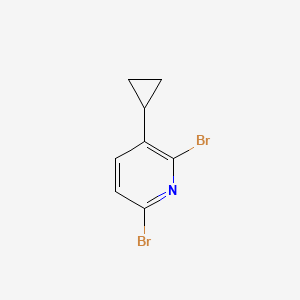
2,6-dibromo-3-cyclopropylPyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-3-cyclopropylpyridine is a chemical compound with the following properties:
IUPAC Name: this compound
Molecular Formula: CHBrN
Molecular Weight: 276.96 g/mol
InChI Code: 1S/C8H7Br2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H
Description: It is a brominated pyridine derivative.
Vorbereitungsmethoden
Synthetic Routes::
- One common synthetic route involves bromination of 3-cyclopropylpyridine using bromine or a brominating agent.
- The reaction proceeds via electrophilic aromatic substitution, where bromine substitutes for a hydrogen atom on the pyridine ring.
- The resulting 2,6-dibromo-3-cyclopropylpyridine can be isolated and purified.
- Industrial production methods may vary, but they typically involve large-scale bromination reactions.
- Optimization of reaction conditions, such as temperature, solvent, and catalyst, ensures efficient production.
Analyse Chemischer Reaktionen
2,6-Dibromo-3-cyclopropylpyridine undergoes various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding cyclopropylpyridine.
Oxidation Reactions: Oxidation may lead to the formation of more complex derivatives.
Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for designing novel molecules.
Biology: It may serve as a pharmacophore or ligand in drug discovery.
Medicine: Research into potential therapeutic effects.
Industry: Used in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action is context-dependent. It could involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise effects.
Vergleich Mit ähnlichen Verbindungen
While 2,6-dibromo-3-cyclopropylpyridine is unique due to its bromine substitution pattern and cyclopropyl group, similar compounds include other halogenated pyridines and cyclopropyl-containing heterocycles.
Eigenschaften
Molekularformel |
C8H7Br2N |
|---|---|
Molekulargewicht |
276.96 g/mol |
IUPAC-Name |
2,6-dibromo-3-cyclopropylpyridine |
InChI |
InChI=1S/C8H7Br2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2 |
InChI-Schlüssel |
HHKAVQCRWHVSPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(N=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12958029.png)
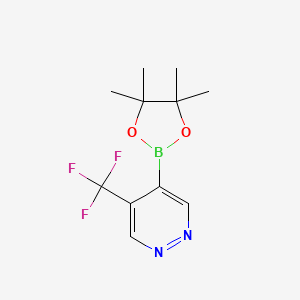
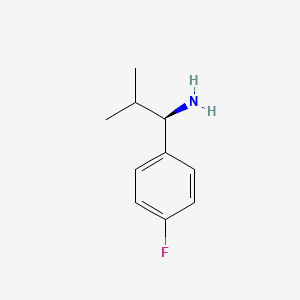
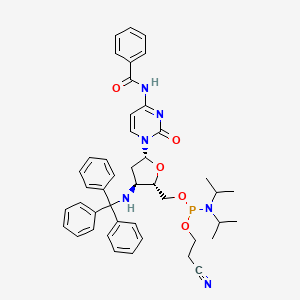
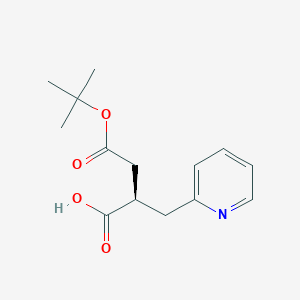
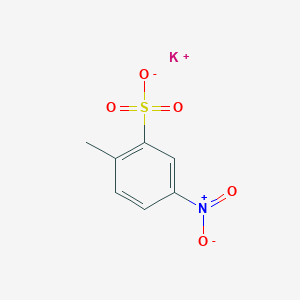
![(1R,5R)-tert-Butyl 8-oxo-10-(2,2,2-trifluoroethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12958061.png)

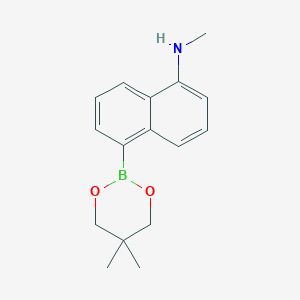
![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid](/img/structure/B12958084.png)
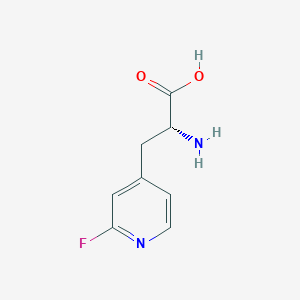

![6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine](/img/structure/B12958106.png)

